Impact of N-Methylation on Peptide Proteolytic Stability: A Class-Level Quantitative Comparison
This building block introduces an N-methyl amide bond into the peptide backbone. In a benchmark study on a somatostatin cyclopeptidic analog, the incorporation of multiple N-methyl groups (a direct result of using building blocks like N-methyl-O-benzyl-L-threonine) increased the enzymatic half-life from 15.5±2 min (non-methylated baseline) to 74±6 min—a fivefold enhancement [1]. This demonstrates the significant gain in proteolytic stability achievable with N-methylated amino acid building blocks relative to their non-methylated counterparts.
| Evidence Dimension | Proteolytic half-life |
|---|---|
| Target Compound Data | 74±6 min (for a multi-N-methylated somatostatin analog incorporating N-methylated building blocks) |
| Comparator Or Baseline | 15.5±2 min (for the corresponding non-methylated somatostatin analog) |
| Quantified Difference | 4.8-fold increase in half-life |
| Conditions | Enzymatic stability assay on somatostatin cyclopeptidic analogues, as reported by Chatterjee et al. |
Why This Matters
For scientists procuring building blocks, this quantifies the direct downstream benefit: using this specific N-methylated threonine monomer directly contributes to a substantial gain in peptide half-life, a critical parameter for developing peptide therapeutics with extended duration of action.
- [1] Chem Commun (Camb). 2018 Aug 23;54(69):9631-9634. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. https://doi.org/10.1039/c8cc04407d View Source
